

# Application Notes and Protocols for Stable Uranium-230 Conjugation

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## Compound of Interest

Compound Name: Uranium-230

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## Introduction

**Uranium-230** ( $^{230}\text{U}$ ) is a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT). Its decay chain releases multiple alpha particles, delivering a potent and localized cytotoxic payload to cancer cells. The successful application of  $^{230}\text{U}$  in TAT is critically dependent on the use of a bifunctional chelating agent that can stably bind the uranyl ion ( $\text{UO}_2^{2+}$ ), the most stable form of uranium in vivo, and be conjugated to a targeting moiety, such as a monoclonal antibody.

These application notes provide an overview of suitable chelating agents for stable  $^{230}\text{U}$  conjugation, protocols for the preparation of  $^{230}\text{U}$ -immunoconjugates, and insights into the mechanism of action of  $^{230}\text{U}$ -based TAT.

## Recommended Chelating Agents for Uranium-230

The selection of an appropriate chelating agent is paramount for the in vivo stability of the radiopharmaceutical. Desirable characteristics include high thermodynamic stability and kinetic inertness of the uranium complex. Siderophore-inspired chelators, particularly those containing hydroxamate and catecholate moieties, have shown great promise for uranium chelation.[1][2][3][4][5] More recently, acyclic hexadentate ligands have been specifically investigated for their potential in  $^{230}\text{U}$  TAT.[6][7][8]

A summary of the stability constants for selected promising chelators with the uranyl ion is presented in Table 1.

Table 1: Stability Constants of Selected Chelating Agents with Uranyl Ion ( $\text{UO}_2^{2+}$ )

Chelating Agent	Ligand Abbreviation	$\log\beta_{110}$	pU	Reference
3,4,3-LI(1,2-HOPO)	-	-	-	[9]
H <sub>2</sub> dedpa	-	18.1	16.5	[6][7]
H <sub>2</sub> CHXdedpa	-	18.8	17.2	[6][7]
H <sub>2</sub> hox	-	26.1	24.5	[6][7]
H <sub>2</sub> CHXhox	-	26.8	25.2	[6][7]
2,6-bis[hydroxy(methyl)amino]-4-morpholino-1,3,5-triazine	H <sub>2</sub> BHT	-	-	[1][2][4]
Desferrioxamine B	DFO	-	-	[10]

Note:  $\log\beta_{110}$  represents the formation constant of the 1:1 metal-ligand complex. pU is the negative logarithm of the free uranyl ion concentration at pH 7.4, with a total ligand concentration of 10  $\mu\text{M}$  and a total uranyl concentration of 1  $\mu\text{M}$ . Higher pU values indicate stronger chelation under physiological conditions.

Based on the available data, H<sub>2</sub>hox and H<sub>2</sub>CHXhox exhibit exceptionally high stability constants and are therefore highly recommended for further development as bifunctional chelators for  $^{230}\text{U}$  TAT.[6][7][8]

## Experimental Protocols

## Synthesis of a Bifunctional Chelator for Antibody Conjugation

To conjugate the chelator to an antibody, a bifunctional version possessing a reactive functional group is required. Here, we propose a general synthetic strategy to introduce an isothiocyanate (NCS) group onto a chelator backbone, exemplified for a generic chelator scaffold. This group will react with primary amines on the antibody.

### Protocol 2.1.1: Synthesis of an Isothiocyanate-Functionalized Chelator

This is a generalized protocol and may require optimization for specific chelators.

- **Introduction of an Amine Handle:** Modify the parent chelator structure to incorporate a primary amine. This can be achieved by including a nitro-functionalized aromatic group during the synthesis of the chelator backbone.
- **Reduction of the Nitro Group:** Reduce the nitro group to a primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst ( $\text{H}_2/\text{Pd-C}$ ) or tin(II) chloride ( $\text{SnCl}_2$ ).
- **Formation of the Isothiocyanate:** React the resulting amine-functionalized chelator with thiophosgene ( $\text{CSCl}_2$ ) or a thiophosgene equivalent in a non-polar solvent with a non-nucleophilic base (e.g., triethylamine) to form the isothiocyanate group.
- **Purification:** Purify the bifunctional chelator using column chromatography or high-performance liquid chromatography (HPLC). Characterize the final product by NMR and mass spectrometry.

## Conjugation of Bifunctional Chelator to a Monoclonal Antibody

### Protocol 2.2.1: Antibody-Chelator Conjugation

- **Antibody Preparation:** Prepare the monoclonal antibody in a suitable buffer, typically a carbonate or borate buffer at pH 8.5-9.5, to ensure the primary amines are deprotonated and reactive. The antibody concentration should be in the range of 5-10 mg/mL.

- **Conjugation Reaction:** Add the isothiocyanate-functionalized chelator (dissolved in a small amount of a polar aprotic solvent like DMSO) to the antibody solution. The molar ratio of chelator to antibody will need to be optimized but a starting point of 10:1 to 20:1 is recommended.
- **Incubation:** Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
- **Purification of the Immunoconjugate:** Remove the excess, unconjugated chelator by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., metal-free phosphate-buffered saline, pH 7.4).
- **Characterization:** Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by co-labeling with a fluorescent dye.

## Radiolabeling of the Immunoconjugate with Uranium-230

### Protocol 2.3.1: <sup>230</sup>U Radiolabeling

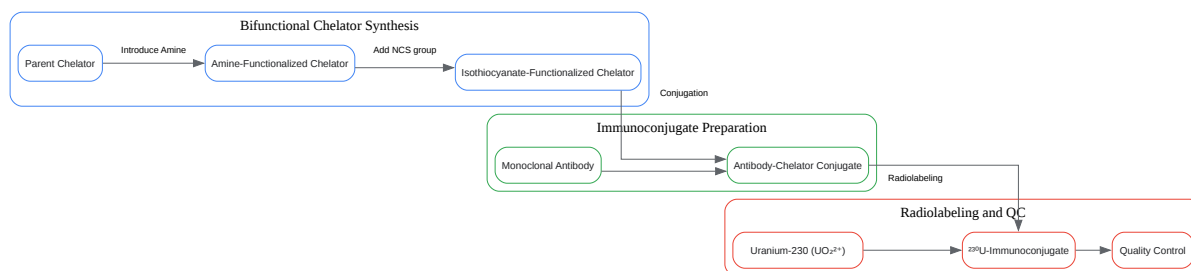
All procedures involving radioactivity must be performed in a designated and appropriately shielded facility in accordance with radiation safety regulations.

- **Preparation of <sup>230</sup>U:** Obtain a stock solution of <sup>230</sup>U in a dilute acid (e.g., 0.1 M HCl). The uranium will be in the form of the uranyl ion (UO<sub>2</sub><sup>2+</sup>).
- **Labeling Reaction:**
  - To a solution of the purified antibody-chelator conjugate (typically 0.1-1 mg) in a metal-free buffer (e.g., 0.1 M MES or acetate buffer, pH 5.5-6.5), add the required amount of the <sup>230</sup>U stock solution.
  - The final reaction volume should be kept small (e.g., 100-500 µL).
  - Incubate the reaction mixture at 37-40°C for 30-60 minutes. The optimal pH, temperature, and incubation time should be determined empirically.

- Quenching (Optional): The reaction can be quenched by adding a small amount of a solution of a non-conjugated chelator (e.g., DTPA) to scavenge any unbound  $^{230}\text{U}$ .
- Purification of the  $^{230}\text{U}$ -Immunoconjugate: Remove any unbound  $^{230}\text{U}$  and quenched complexes using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a formulation buffer (e.g., sterile, metal-free PBS).
- Quality Control:
  - Radiochemical Purity: Determine the percentage of  $^{230}\text{U}$  successfully conjugated to the antibody using instant thin-layer chromatography (ITLC) or radio-HPLC.
  - Immunoreactivity: Assess the binding affinity of the  $^{230}\text{U}$ -immunoconjugate to its target antigen using a cell-based binding assay.

## Visualization of Experimental Workflow and Mechanism of Action

### Experimental Workflow

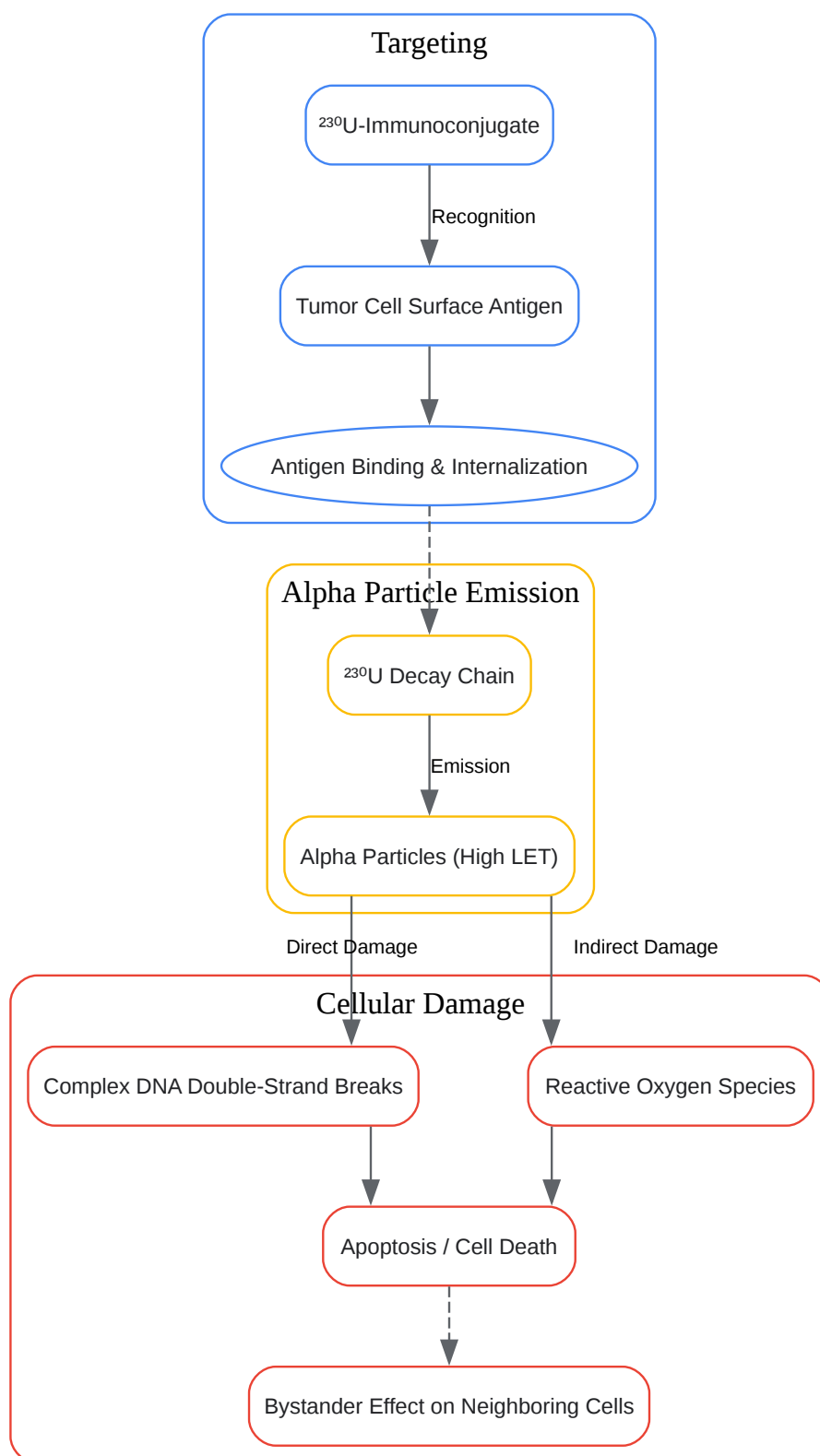


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Caption: Workflow for preparing  $^{230}\text{U}$ -immunoconjugates.

## Mechanism of Action of $^{230}\text{U}$ Targeted Alpha Therapy

The therapeutic efficacy of  $^{230}\text{U}$ -TAT stems from the high linear energy transfer (LET) of the emitted alpha particles, which cause dense and complex DNA damage.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Caption: Mechanism of action for  $^{230}\text{U}$  Targeted Alpha Therapy.

The high-energy alpha particles induce complex and difficult-to-repair DNA double-strand breaks, leading to cell death.[3][9][16][17][18] Additionally, irradiated cells can induce damage in neighboring, non-targeted cells through the "bystander effect," potentially amplifying the therapeutic response.[2][4][19][20]

## Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific chelator, antibody, and experimental setup. All work with radioactive materials must be conducted in compliance with institutional and national regulations.

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